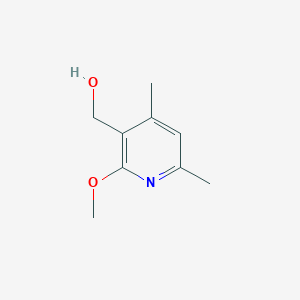

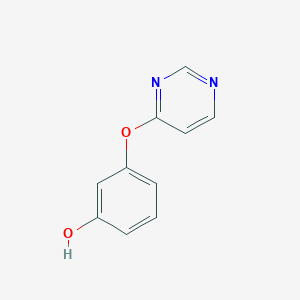

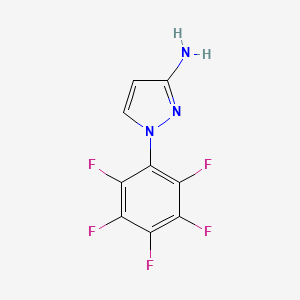

![molecular formula C9H6Br2S B1526586 6-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 895550-11-5](/img/structure/B1526586.png)

6-Bromo-2-(bromomethyl)benzo[b]thiophene

Overview

Description

“6-Bromo-2-(bromomethyl)benzo[b]thiophene” is a chemical compound that belongs to the class of halogenated heterocycles . It has been used as a reagent for the synthesis of aminobenzo thiophene 1,1-dioxides, which are known as STAT3 inhibitors with antitumor activities .

Synthesis Analysis

The synthesis of benzothiophene motifs, including “6-Bromo-2-(bromomethyl)benzo[b]thiophene”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition .Molecular Structure Analysis

The molecular structure of “6-Bromo-2-(bromomethyl)benzo[b]thiophene” can be represented by the empirical formula C8H5BrS . The molecular weight of this compound is 213.09 .Physical And Chemical Properties Analysis

“6-Bromo-2-(bromomethyl)benzo[b]thiophene” is a solid compound . Its melting point ranges from 56-60 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Thiophene derivatives are commonly used in the synthesis of complex heterocyclic compounds due to their reactivity. For instance, they can undergo bis-annulation reactions to form structures like dithienocarbazoles, which have potential applications in pharmaceuticals and materials science .

Antimicrobial Applications

Thiophene derivatives have shown significant antimicrobial properties. They can be synthesized into compounds that exhibit inhibitory effects against various bacteria, including B. subtilis and E. coli, which is crucial for developing new antibiotics .

Material Science

In material science, thiophene derivatives are utilized for their electronic properties, such as in the fabrication of light-emitting diodes (LEDs). The electronic characteristics of these compounds make them suitable for use in optoelectronic devices .

Pharmaceutical Research

The structural motif of benzo[b]thiophene is present in many pharmaceutical compounds due to its biological activity. It’s involved in research for analgesic, anti-inflammatory, antihypertensive, and antitumor activities .

Corrosion Inhibition

Thiophene derivatives are also investigated for their use as corrosion inhibitors for metals. This application is significant in industrial settings where metal preservation is essential .

Electrochemical Synthesis

The electrochemical properties of thiophene derivatives allow for innovative synthesis methods under electrochemical conditions, which can lead to the development of new synthetic pathways and compounds .

Safety and Hazards

Future Directions

The development of efficient methods for the construction of benzothiophene and its derivatives, including “6-Bromo-2-(bromomethyl)benzo[b]thiophene”, is of great importance due to their diverse applications in medicinal chemistry and materials science . The development of novel and green methods for such functional benzothiophene derivatives will be highly desirable .

Mechanism of Action

Target of Action

It is known that benzothiophene derivatives are often used in the synthesis of larger, bioactive structures .

Mode of Action

It is known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves two key steps: oxidative addition, where palladium forms a new bond with the electrophilic organic group, and transmetalation, where the organoboron compound transfers the organic group to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which benzothiophene derivatives can participate in, is a key process in the synthesis of many bioactive compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting compounds .

Result of Action

As a benzothiophene derivative, it may be used as a precursor in the synthesis of larger, bioactive structures . The resulting compounds could have various effects depending on their specific structures and targets.

properties

IUPAC Name |

6-bromo-2-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGQUHMRICIJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

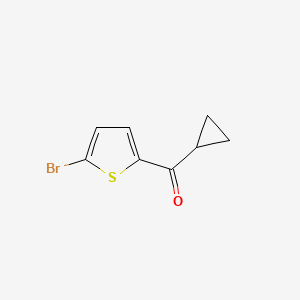

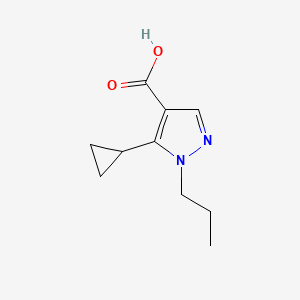

![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate](/img/structure/B1526526.png)